4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate
Description
4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate is a synthetic organic compound characterized by a naphthalene backbone substituted with a chlorine atom at the 4-position and an acetamide group modified with a phenylsulfonyl-anilino moiety. This structure combines aromatic, sulfonyl, and ester functionalities, making it relevant for applications in medicinal chemistry and materials science. Its structural complexity suggests possible roles as an enzyme inhibitor or intermediate in organic synthesis, though experimental validation is required.
Properties
IUPAC Name |
(4-chloronaphthalen-1-yl) 2-[N-(benzenesulfonyl)anilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4S/c25-22-15-16-23(21-14-8-7-13-20(21)22)30-24(27)17-26(18-9-3-1-4-10-18)31(28,29)19-11-5-2-6-12-19/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFCZICDKMTAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)OC2=CC=C(C3=CC=CC=C32)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 1-Naphthol
4-Chloro-1-naphthol is typically prepared via electrophilic aromatic substitution. A mixture of 1-naphthol and sulfuryl chloride (SO2Cl2) in dichloromethane at 0–5°C yields the chlorinated product.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1-Naphthol (1 eq) | CH2Cl2 | 0–5°C | 2 h | 85% |
Characterization
- 1H NMR (DMSO-d6) : δ 8.15 (d, J = 8.2 Hz, 1H), 7.85–7.45 (m, 5H), 5.20 (s, 1H, -OH).
- MP : 125–127°C (lit. 126°C).
Preparation of 2-[(Phenylsulfonyl)Anilino]Acetic Acid
Sulfonylation of Aniline
Phenylsulfonyl chloride reacts with aniline in dichloromethane (DCM) using triethylamine (Et3N) as a base to form N-phenylbenzenesulfonamide.
Procedure
- Dissolve aniline (1 eq) and Et3N (1.2 eq) in DCM.
- Add phenylsulfonyl chloride (1 eq) dropwise at 0°C.
- Stir at room temperature for 4 h.
- Extract with DCM, wash with HCl (1M), and dry over Na2SO4.
Acetylation of Sulfonamide
The sulfonamide undergoes alkylation with bromoacetic acid in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF).
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| N-Phenylbenzenesulfonamide (1 eq) | DMF | 80°C | 6 h | 65% |
Characterization
- IR (KBr) : 1680 cm−1 (C=O), 1340 cm−1 (S=O).
- 13C NMR (CDCl3) : δ 170.2 (C=O), 139.5 (S=O), 128.1–126.3 (aromatic C).
Esterification of 4-Chloro-1-Naphthol and Sulfonamide Acetic Acid
Steglich Esterification
The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).
Procedure
- Mix 2-[(phenylsulfonyl)anilino]acetic acid (1 eq), DCC (1.2 eq), and DMAP (0.1 eq) in THF.
- Add 4-chloro-1-naphthol (1 eq) and stir at room temperature for 12 h.
- Filter precipitate and purify by column chromatography (SiO2, hexane:ethyl acetate 3:1).
Acid Chloride Method
- Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl2).
- React with 4-chloro-1-naphthol in pyridine at 0°C.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Acid chloride (1 eq) | Pyridine | 0°C → RT | 3 h | 62% |
Optimization and Challenges
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural components allow it to bind to specific sites, modulating the activity of these targets. For example, the phenylsulfonyl group may interact with enzyme active sites, inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the scarcity of direct studies on 4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate, comparisons are drawn from structurally analogous compounds identified in chemical catalogs and research databases. Key analogs include:
Table 1: Structural and Functional Comparisons
Key Findings:
Functional Group Influence: The phenylsulfonyl-anilino group in the target compound is distinct from the piperidinylsulfonyl group in 732999-65-4, which has demonstrated kinase inhibition activity . The sulfonyl group’s electron-withdrawing nature may enhance binding affinity in enzyme interactions. Chlorinated aromatic systems, as seen in 288155-05-5 and the target compound, are common in agrochemicals due to their stability and lipophilicity .
Ester vs. Amide Linkages :
- The acetate ester in the target compound contrasts with the thiadiazole-sulfanyl-acetate in 866042-10-4. Esters generally exhibit higher hydrolytic lability than amides, which may affect bioavailability in biological systems .
Naphthalene Derivatives :
- Sodium salts of naphthalenesulfonic acids (e.g., 1-naphthylamine-4-sulfonic acid sodium salt) are widely used in dye manufacturing, suggesting that the naphthalene core in the target compound could be tailored for materials science applications .
These factors may necessitate specialized synthetic routes or purification methods.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate?
Answer:
A stepwise approach is typically employed:
Coupling Reactions : React 4-chloro-1-naphthol with a pre-synthesized 2-[(phenylsulfonyl)anilino]acetic acid derivative using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions.
Purification : Use silica gel column chromatography with gradients of ethyl acetate/methanol (e.g., 9:1 to 7:3 v/v) to isolate the product .
Characterization : Confirm purity via HPLC (retention time ~0.6 minutes under reverse-phase conditions) and LCMS (monitor for [M+H]+ ions) .
Basic: How should researchers characterize this compound spectroscopically?
Answer:
- NMR : Analyze and NMR spectra to verify the naphthyl, sulfonamide, and acetate moieties. For example, the phenylsulfonyl group typically shows deshielded aromatic protons (~7.5–8.5 ppm) .
- LCMS : Confirm molecular weight via [M+H]+ peaks (exact mass depends on isotopic chlorine patterns).
- Elemental Analysis : Validate C, H, N, S, and Cl percentages to ±0.3% deviation .
Advanced: How can structural contradictions between NMR and X-ray crystallography data be resolved?
Answer:
- Check Dynamic Effects : NMR captures solution-state conformations, while X-ray provides static solid-state structures. Use variable-temperature NMR to assess rotational barriers (e.g., sulfonamide group flexibility) .
- Refinement Tools : Employ SHELXL for X-ray refinement, which accounts for disorder or thermal motion .
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values for key functional groups .
Advanced: What strategies optimize crystal growth for X-ray diffraction studies?
Answer:
- Solvent Selection : Use slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures) to promote nucleation.
- Temperature Control : Crystallize at 4°C to reduce solubility and enhance crystal quality.
- Data Collection : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXL. Example parameters: monoclinic space group, .
Basic: Which purification techniques are effective post-synthesis?
Answer:
- Column Chromatography : Use silica gel with ethyl acetate/methanol gradients (e.g., 85:15) for high recovery of polar intermediates .
- Recrystallization : Dissolve in hot acetonitrile and cool slowly to isolate pure crystals.
- HPLC Prep : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for analytical-scale purification .
Advanced: How can computational methods elucidate the sulfonamide group’s electronic effects?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze charge distribution and resonance stabilization of the sulfonamide moiety.
- Electrostatic Potential Maps : Compare with X-ray-derived bond lengths (e.g., S–N and S–O distances) to validate delocalization effects .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···O) influencing crystal packing .
Advanced: How to address twinning in X-ray diffraction data during refinement?
Answer:
- Twinning Detection : Use SHELXL’s TWIN/BASF commands to identify twin laws (e.g., twofold rotation about the -axis).
- Refinement Strategy : Apply a twin scale factor (e.g., BASF 0.25) and iteratively adjust HKLF 5 format data to deconvolute overlapping reflections .
- Validation : Cross-check residual density maps and R-factors () to ensure model accuracy .
Basic: What enzymatic methods could synthesize derivatives of this compound?
Answer:
- Nitrilase Catalysis : Use enantioselective nitrilases (e.g., from Pseudomonas fluorescens) to hydrolyze nitrile intermediates into chiral amines at pH 8.0 and 37°C .
- Dynamic Kinetic Resolution : Combine lipases and metal catalysts to resolve racemic mixtures of acetate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
